molecular formula C7H9IN2 B2541993 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole CAS No. 1627721-35-0

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole

Cat. No.: B2541993
CAS No.: 1627721-35-0
M. Wt: 248.067
InChI Key: UGIYEAXUFCUTFW-UHFFFAOYSA-N
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Description

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole is a heterocyclic compound characterized by a five-membered ring structure containing two nitrogen atoms. This compound is part of the pyrazole family, which is known for its versatility in organic synthesis and medicinal chemistry

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole typically involves the cyclization of appropriate precursors. One common method includes the condensation of substituted aromatic aldehydes with tosylhydrazine, followed by cycloaddition with terminal alkynes . Another approach involves the use of transition-metal catalysts and photoredox reactions to facilitate the formation of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound may involve scalable methods such as one-pot multicomponent processes, which are efficient and cost-effective. These methods often utilize resinous, nontoxic, and thermally stable catalysts like Amberlyst-70, which offer eco-friendly attributes and simplify reaction workup .

Chemical Reactions Analysis

Types of Reactions

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrazole, while oxidation can produce a pyrazole with additional oxygen-containing functional groups .

Scientific Research Applications

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole include:

Uniqueness

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the cyclopropyl group enhances its stability and reactivity, while the iodine atom provides a handle for further functionalization through substitution reactions .

Properties

IUPAC Name

3-cyclopropyl-4-iodo-5-methyl-1H-pyrazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9IN2/c1-4-6(8)7(10-9-4)5-2-3-5/h5H,2-3H2,1H3,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGIYEAXUFCUTFW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1)C2CC2)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9IN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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